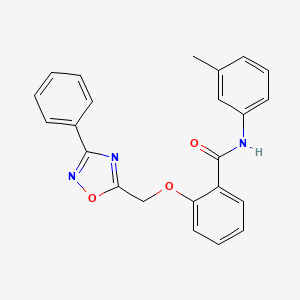
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide, also known as PMB, is a chemical compound that has gained attention in the scientific community due to its unique structure and potential applications in the field of drug discovery. PMB is a benzamide derivative that contains an oxadiazole ring, which is a five-membered heterocyclic ring that contains oxygen and nitrogen atoms. The presence of this ring makes PMB a potential candidate for the development of drugs that target a variety of diseases.
作用机制
The mechanism of action of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide is not fully understood, but several research studies have proposed that this compound exerts its biological activity by inhibiting various enzymes and proteins. This compound has been found to inhibit the activity of topoisomerase II, which is an enzyme that plays a critical role in DNA replication and repair. This compound has also been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF). This compound has been found to inhibit the growth of Candida albicans by disrupting the cell membrane and inhibiting the activity of ergosterol biosynthesis enzymes.
实验室实验的优点和局限性
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide has several advantages and limitations for lab experiments. This compound is a relatively stable compound that can be easily synthesized in large quantities. This compound has also been found to exhibit low toxicity, which makes it a potential candidate for the development of drugs. However, this compound has poor water solubility, which can limit its bioavailability and efficacy.
未来方向
There are several future directions for the research on 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide. One potential direction is to investigate the potential of this compound as a therapeutic agent for the treatment of cancer. Another potential direction is to investigate the potential of this compound as a therapeutic agent for the treatment of fungal and bacterial infections. Further studies are also needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties. Overall, this compound is a promising compound that has the potential to be developed into a therapeutic agent for a variety of diseases.
合成方法
The synthesis of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with m-toluidine in the presence of thionyl chloride. The resulting product is then reacted with 4-(hydroxymethyl)phenylboronic acid in the presence of palladium catalyst to yield this compound. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.
科学研究应用
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(m-tolyl)benzamide has been extensively studied for its potential applications in the field of drug discovery. Several research studies have reported that this compound exhibits anticancer, antifungal, and antimicrobial activities. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been found to exhibit antifungal activity against Candida albicans and antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
属性
IUPAC Name |
N-(3-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-16-8-7-11-18(14-16)24-23(27)19-12-5-6-13-20(19)28-15-21-25-22(26-29-21)17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKNTOTVPAUGKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

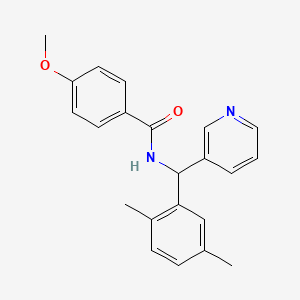
![3,4,5-trimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712473.png)

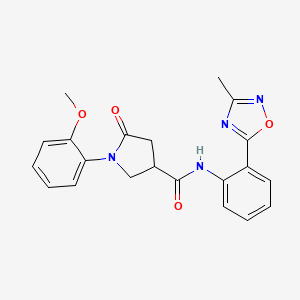
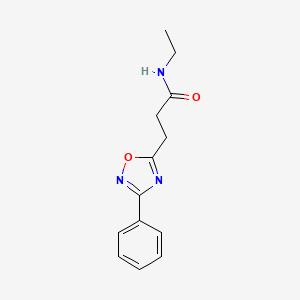
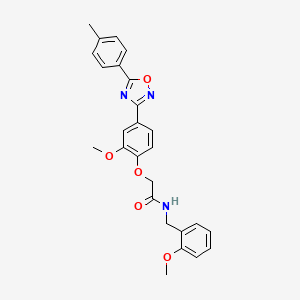
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7712519.png)
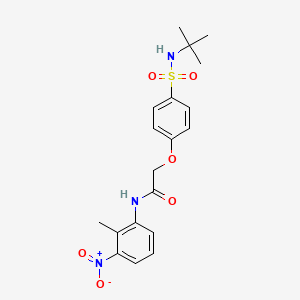

![N'-[(Z)-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7712542.png)
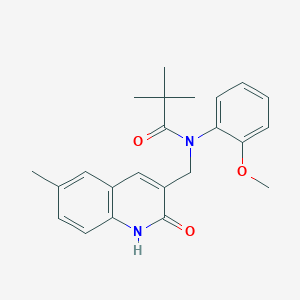
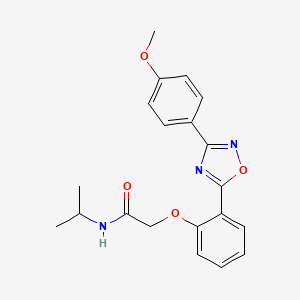
![3-(2,5-dimethoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712558.png)
